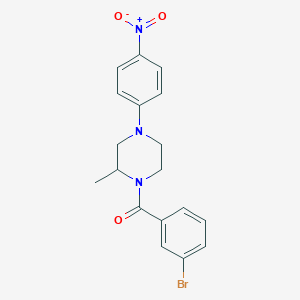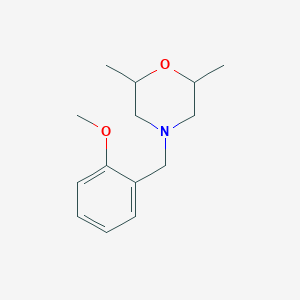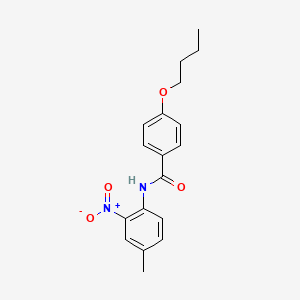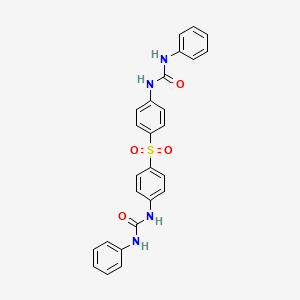
1-(3-bromobenzoyl)-2-methyl-4-(4-nitrophenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-bromobenzoyl)-2-methyl-4-(4-nitrophenyl)piperazine, also known as Bz-NiP, is a chemical compound that has been widely used in scientific research. It belongs to the family of piperazine derivatives, which have been shown to have various pharmacological properties. Bz-NiP has been found to be a potent inhibitor of protein kinase C (PKC), which plays a crucial role in many cellular processes.
Mécanisme D'action
The mechanism of action of 1-(3-bromobenzoyl)-2-methyl-4-(4-nitrophenyl)piperazine involves the inhibition of the catalytic activity of PKC. PKC is activated by binding to diacylglycerol (DAG) and calcium ions, which leads to its translocation from the cytosol to the plasma membrane. Once activated, PKC phosphorylates various target proteins, leading to their activation or inactivation. 1-(3-bromobenzoyl)-2-methyl-4-(4-nitrophenyl)piperazine inhibits the catalytic activity of PKC by binding to its regulatory domain, which prevents its activation by DAG and calcium ions.
Biochemical and Physiological Effects:
1-(3-bromobenzoyl)-2-methyl-4-(4-nitrophenyl)piperazine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells in vitro and in vivo, making it a potential anti-cancer agent. 1-(3-bromobenzoyl)-2-methyl-4-(4-nitrophenyl)piperazine has also been shown to inhibit the growth of smooth muscle cells, which is important in the prevention of restenosis after angioplasty. In addition, 1-(3-bromobenzoyl)-2-methyl-4-(4-nitrophenyl)piperazine has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3-bromobenzoyl)-2-methyl-4-(4-nitrophenyl)piperazine has several advantages for lab experiments. It is a highly selective inhibitor of PKC, which makes it a valuable tool for studying the role of PKC in disease pathogenesis. 1-(3-bromobenzoyl)-2-methyl-4-(4-nitrophenyl)piperazine is also stable in aqueous solutions, which makes it easy to handle and store. However, there are also some limitations to the use of 1-(3-bromobenzoyl)-2-methyl-4-(4-nitrophenyl)piperazine in lab experiments. It is a relatively expensive compound, which may limit its use in large-scale experiments. In addition, the inhibition of PKC by 1-(3-bromobenzoyl)-2-methyl-4-(4-nitrophenyl)piperazine may have off-target effects, which may complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the use of 1-(3-bromobenzoyl)-2-methyl-4-(4-nitrophenyl)piperazine in scientific research. One area of research is the development of 1-(3-bromobenzoyl)-2-methyl-4-(4-nitrophenyl)piperazine analogs with improved potency and selectivity. Another area of research is the identification of new targets of 1-(3-bromobenzoyl)-2-methyl-4-(4-nitrophenyl)piperazine, which may have therapeutic potential. In addition, the use of 1-(3-bromobenzoyl)-2-methyl-4-(4-nitrophenyl)piperazine in combination with other drugs may have synergistic effects, which may improve its efficacy as a therapeutic agent. Overall, 1-(3-bromobenzoyl)-2-methyl-4-(4-nitrophenyl)piperazine is a valuable tool for studying the role of PKC in disease pathogenesis, and its use in scientific research is likely to continue to expand in the future.
Méthodes De Synthèse
The synthesis of 1-(3-bromobenzoyl)-2-methyl-4-(4-nitrophenyl)piperazine involves the reaction between 3-bromobenzoyl chloride and 2-methyl-4-(4-nitrophenyl)piperazine in the presence of a base such as triethylamine. The reaction proceeds through a nucleophilic substitution reaction, and the product is obtained after purification using column chromatography. The yield of 1-(3-bromobenzoyl)-2-methyl-4-(4-nitrophenyl)piperazine can be improved by optimizing the reaction conditions such as temperature, solvent, and reaction time.
Applications De Recherche Scientifique
1-(3-bromobenzoyl)-2-methyl-4-(4-nitrophenyl)piperazine has been extensively used in scientific research as a selective inhibitor of PKC. PKC is a family of serine/threonine kinases that play a crucial role in many cellular processes such as cell growth, differentiation, and apoptosis. PKC has been implicated in the pathogenesis of various diseases such as cancer, diabetes, and cardiovascular diseases. 1-(3-bromobenzoyl)-2-methyl-4-(4-nitrophenyl)piperazine has been shown to inhibit the activity of PKC in vitro and in vivo, making it a valuable tool for studying the role of PKC in disease pathogenesis.
Propriétés
IUPAC Name |
(3-bromophenyl)-[2-methyl-4-(4-nitrophenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN3O3/c1-13-12-20(16-5-7-17(8-6-16)22(24)25)9-10-21(13)18(23)14-3-2-4-15(19)11-14/h2-8,11,13H,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNASZWQGPSQJQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=O)C2=CC(=CC=C2)Br)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromophenyl)[2-methyl-4-(4-nitrophenyl)piperazin-1-yl]methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(3,4-dimethylphenyl)-1-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]-3-piperidinamine](/img/structure/B4967280.png)
![N-(3-isoxazolylmethyl)-5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-N-methyl-2-pyridinamine](/img/structure/B4967290.png)
![potassium 3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B4967291.png)
![N-({[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-bromobenzamide](/img/structure/B4967298.png)
![N-({[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B4967304.png)
![2-{[4-(aminosulfonyl)phenyl]amino}-3,5-dinitrobenzoic acid](/img/structure/B4967311.png)
![2-oxo-N-[3-(2-quinoxalinyl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B4967321.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(2-furylmethyl)benzamide](/img/structure/B4967322.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1-adamantanecarboxamide](/img/structure/B4967324.png)
